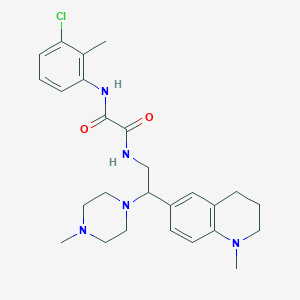
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound . It has a molecular formula of C24H23N3O5 and an average mass of 433.457 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzofuran-2-carbonyl group attached to a piperidin-4-yl group, which is in turn attached to a methyl group and a 2,3-dihydrobenzofuran-5-sulfonamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . It has 8 H bond acceptors and 1 H bond donor . It also has 5 freely rotating bonds . Its polar surface area is 92 Å^2 and its molar refractivity is 116.5±0.3 cm^3 .Scientific Research Applications
Pharmacokinetic Studies
A study focused on the orexin 1 and 2 receptor antagonist, SB-649868, which is a related compound, explored its metabolism and disposition in humans. The study found that SB-649868 is extensively metabolized, primarily via oxidation, and eliminated almost completely over a period, predominantly through feces. This highlights the compound's potential in insomnia treatment, demonstrating significant pharmacokinetic properties necessary for therapeutic applications (Renzulli et al., 2011).
Antimicrobial Activity
Research into the antimicrobial efficacy of sulfonamide derivatives against pathogens of Lycopersicon esculentum (tomato plants) revealed that certain N-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibit potent antimicrobial activities. These findings are crucial for agricultural applications, particularly in combating bacterial and fungal pathogens affecting tomato crops (Vinaya et al., 2009).
Antiarrhythmic and Antihypertensive Actions
A novel class III antiarrhythmic agent, L-691,121, demonstrated significant electrophysiologic and antiarrhythmic actions in both in vitro and in vivo studies. These findings underscore the potential of benzofuran derivatives in developing new therapeutic agents for treating arrhythmias and related cardiovascular conditions (Lynch et al., 1993).
Enzyme Inhibition
The enzyme inhibitory potential of sulfonamide derivatives, incorporating benzodioxane and acetamide moieties, was investigated. The compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Anticancer Potential
A study on the reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide led to the synthesis of novel heterocyclic benzenesulfonamide derivatives. These compounds were evaluated for their anticancer activity, highlighting the diverse therapeutic potential of sulfonamide-based compounds in oncology (Debbabi et al., 2016).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c26-23(22-14-17-3-1-2-4-21(17)30-22)25-10-7-16(8-11-25)15-24-31(27,28)19-5-6-20-18(13-19)9-12-29-20/h1-6,13-14,16,24H,7-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRSKSOFTQPDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)

![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2523804.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)
![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2523808.png)
![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)
![2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide](/img/structure/B2523816.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)